molecular formula C59H110N2O22 B3026662 5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid CAS No. 1046791-63-2

5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Cat. No.: B3026662
CAS No.: 1046791-63-2
M. Wt: 1199.5 g/mol
InChI Key: OJXVTIVZXAXJKM-WTHPZHSFSA-N
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Description

5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C59H110N2O22 and its molecular weight is 1199.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 1198.75502314 g/mol and the complexity rating of the compound is 1730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Ganglioside GM3, a common membrane-bound glycosphingolipid, is over-expressed on several types of cancer cells . It is defined as a tumor-associated carbohydrate antigen (TACA), making it an important target for the development of anticancer vaccines or immunotherapies . GM3 also interacts with growth factor receptors, such as the fibroblast growth factor receptor .

Mode of Action

GM3 functions in cellular signaling . It inhibits cell growth, the function of growth factor receptors, and the generation of cytokines by T cells . Gm3 is an autoantigen facing problems of low immunogenicity and easily inducing immunotolerance .

Biochemical Pathways

GM3 is synthesized in the Golgi apparatus . It is then transported to the plasma membrane, where it functions in cellular signaling . GM3 is a metabolic precursor of more complex natural gangliosides, thus determining their contents in cells and tissues .

Pharmacokinetics

Gangliosides undergo catabolism via the lysosomal recycling pathway . Endocytosis and endosomal sorting pathways chaperone gangliosides to endosomes and eventually lysosomes, where they are sequentially degraded by a series of hydrolytic enzymes assisted by lipid-binding proteins .

Result of Action

GM3 inhibits the function of fibroblast growth factor receptor, and cell growth is regulated by GM3-enriched microdomain . GM3 is thought to inhibit immunologic functions, such as the proliferation and production of cytokines by T cells .

Action Environment

GM3 is one of the essential components of plasma membrane rafts . Therefore, the regulatory mechanisms of metabolism and biological functions of this ganglioside are actively studied . The specific expression property in cancers, especially in melanoma, make it become an important target to develop anticancer vaccines or immunotherapies .

Properties

IUPAC Name

5-acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H110N2O22/c1-4-6-8-10-12-14-16-18-19-20-22-24-26-28-30-32-45(69)61-39(47(70)40(66)31-29-27-25-23-21-17-15-13-11-9-7-5-2)37-78-56-51(74)50(73)53(44(36-64)80-56)81-57-52(75)55(49(72)43(35-63)79-57)83-59(58(76)77)33-41(67)46(60-38(3)65)54(82-59)48(71)42(68)34-62/h39-44,46-57,62-64,66-68,70-75H,4-37H2,1-3H3,(H,60,65)(H,61,69)(H,76,77)/t39-,40+,41?,42+,43?,44?,46?,47-,48+,49?,50?,51?,52?,53?,54?,55?,56?,57?,59?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXVTIVZXAXJKM-WTHPZHSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C(CCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@H]([C@H](CCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H110N2O22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1199.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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